Comprehensive Technical Guide on (E)-Ethyl 4-Oxopent-2-Enoate: Structural Dynamics, Physical Properties, and Synthetic Applications
Comprehensive Technical Guide on (E)-Ethyl 4-Oxopent-2-Enoate: Structural Dynamics, Physical Properties, and Synthetic Applications
Introduction & Chemical Identity
(E)-Ethyl 4-oxopent-2-enoate (CAS: 10150-93-3) is a highly versatile α,β -unsaturated γ -ketoester[1]. In the realm of advanced organic synthesis and drug development, this compound serves as a critical bifunctional building block. Its unique architecture—comprising an electrophilic conjugated double bond and a reactive ketone—makes it an ideal substrate for asymmetric catalysis, multi-step enzymatic cascades, and the synthesis of complex pharmacophores such as chiral γ -butyrolactones[2].
Structural Analysis & Molecular Characteristics
The molecular framework of (E)-ethyl 4-oxopent-2-enoate ( C7H10O3 ) is defined by a five-carbon backbone engineered for sequential reactivity[1]:
-
C1 (Ethyl Ester): Provides hydrolytic stability during upstream synthesis while remaining a highly effective leaving group for downstream intramolecular lactonization.
-
C2-C3 (Trans-Alkene): The conjugated double bond acts as a potent Michael acceptor. The (E)-configuration is thermodynamically favored and is structurally critical for optimal spatial alignment within the active sites of biocatalysts like ene-reductases[2].
-
C4 (Ketone): Serves as a secondary electrophilic site, primed for stereoselective 1,2-reduction or nucleophilic attack.
Structural Identifiers:
Physical & Thermochemical Properties
Accurate physical parameters are vital for optimizing reaction conditions, particularly in distillation and phase-separation workflows. The following table summarizes the validated thermochemical data for (E)-ethyl 4-oxopent-2-enoate[3][4]:
| Property | Value | Scientific Implication |
| Molecular Weight | 142.15 g/mol | Standardized for stoichiometric calculations. |
| Boiling Point | 86-87 °C at 12 Torr (220.4 °C at 760 mmHg) | Requires vacuum distillation to prevent thermal degradation of the conjugated system. |
| Density | 1.027 g/cm³ | Slightly denser than water; relevant for biphasic extractions. |
| Flash Point | 89.5 °C | Indicates moderate flammability; handle in well-ventilated fume hoods. |
| Refractive Index | 1.438 | Used for rapid purity assessment via refractometry. |
| Appearance | Colorless to pale yellow liquid | Yellowing indicates potential polymerization or oxidation over time. |
Synthetic Methodologies & Experimental Protocols
To synthesize (E)-ethyl 4-oxopent-2-enoate with high geometric purity, the Horner-Wadsworth-Emmons (HWE) olefination is the industry standard[5].
Causality & Logic: The HWE reaction is selected over a standard aldol condensation because the phosphonate carbanion provides strict thermodynamic control. The steric bulk of the diethoxyphosphoryl group overwhelmingly favors the formation of the (E)-alkene. This prevents the formation of complex (E)/(Z) mixtures that are notoriously difficult to separate, ensuring the substrate is geometrically primed for subsequent stereospecific reactions.
Caption: Horner-Wadsworth-Emmons (HWE) olefination workflow for (E)-ethyl 4-oxopent-2-enoate synthesis.
Step-by-Step HWE Protocol (Self-Validating System)
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve triethyl phosphonoacetate (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C. Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Crucial Insight: NaH is chosen as a non-nucleophilic base to irreversibly deprotonate the phosphonate, forming a highly nucleophilic ylide without attacking the ester carbonyl.
-
Electrophile Addition: Once hydrogen gas evolution ceases (indicating complete ylide formation, approx. 30 mins), add pyruvaldehyde (methylglyoxal, 1.0 eq) dropwise to maintain the internal temperature.
-
Propagation: Allow the reaction to warm to room temperature and stir for 4 hours. The reaction progresses via a stable oxaphosphetane intermediate, which spontaneously decomposes to yield the trans-alkene.
-
Workup: Quench with saturated aqueous NH4Cl to neutralize unreacted base. Extract the aqueous layer with ethyl acetate (3x). Wash combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the target compound.
Reactivity Profile & Applications in Drug Development
(E)-Ethyl 4-oxopent-2-enoate is a cornerstone intermediate in the synthesis of chiral γ -butyrolactones, which are essential pharmacophores in CNS-targeting drugs and valuable fragrance compounds (e.g., whisky lactone analogs)[2].
Biocatalytic Cascade (E-E-A-T Principle): Modern green chemistry utilizes a one-pot, two-enzyme cascade to process this molecule[2]. First, an ene-reductase (e.g., Old Yellow Enzyme, OYE1) catalyzes the asymmetric 1,4-reduction of the conjugated alkene. Causality: The electron-withdrawing ester and ketone groups lower the LUMO of the alkene, facilitating hydride transfer from the enzyme's FMN cofactor.
Subsequently, an alcohol dehydrogenase (ADH) performs a stereoselective 1,2-reduction of the C4 ketone to a chiral hydroxyl group. System Validation: This sequence drives the equilibrium forward; the resulting γ -hydroxyester undergoes rapid, spontaneous intramolecular lactonization, pulling the entire reaction cascade to completion without the need for intermediate isolation.
Caption: One-pot biocatalytic cascade transforming (E)-ethyl 4-oxopent-2-enoate into γ-butyrolactone.
References
-
CAS 10150-93-3: Ethyl (2E)-4-oxo-2-pentenoate Source: CymitQuimica URL:1
-
Ethyl (2E)-4-oxo-2-pentenoate - Compound Properties Source: CAS Common Chemistry URL:3
-
ethyl (E)-4-oxopent-2-enoate | CAS#:10150-93-3 Source: Chemsrc URL:4
-
Synthesis of β-Amino-Substituted Enones by Addition of Substituted Methyl Enones to Sulfinimines Source: The Journal of Organic Chemistry (ACS Publications) URL:5
-
Stereoselective Enzyme Cascades: An Efficient Synthesis of Chiral γ-Butyrolactones Source: ACS Catalysis / ResearchGate URL:2
